Product packaging for 4-(1-Ethylpropoxy)benzaldehyde(Cat. No.:CAS No. 1186634-28-5)

4-(1-Ethylpropoxy)benzaldehyde

Cat. No.: B1405968
CAS No.: 1186634-28-5
M. Wt: 192.25 g/mol
InChI Key: WQIOJZLYELVSQQ-UHFFFAOYSA-N
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Description

4-(1-Ethylpropoxy)benzaldehyde is a chemical compound for research and development. It belongs to a class of substituted benzaldehydes, which are valuable intermediates in organic synthesis and medicinal chemistry. The ether and alkyl substituents on its aromatic ring make it a potential building block for constructing more complex molecules for pharmaceutical and material science applications . Researchers utilize similar benzaldehyde derivatives as key scaffolds in developing inhibitors for enzymes like aldehyde dehydrogenases (ALDHs) . These enzymes are studied in cancer research, particularly concerning cancer stem cells and drug resistance . As a specialty aldehyde, its primary research applications likely include use as a precursor in the synthesis of ligands, functional materials, and other fine chemicals. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B1405968 4-(1-Ethylpropoxy)benzaldehyde CAS No. 1186634-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentan-3-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIOJZLYELVSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Ethylpropoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of NMR signals, the precise arrangement of atoms within the 4-(1-Ethylpropoxy)benzaldehyde molecule can be elucidated.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the 1-ethylpropoxy group. The electron-withdrawing nature of the aldehyde group and the electron-donating nature of the alkoxy group will influence the chemical shifts of the aromatic protons.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The aromatic protons will exhibit an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the aldehyde group (H-2, H-6) are expected to resonate at a lower field (around 7.8 ppm) compared to the two protons ortho to the alkoxy group (H-3, H-5) (around 7.0 ppm) because of the aldehyde's deshielding effect.

The protons of the 1-ethylpropoxy group will show characteristic multiplets. The proton on the carbon attached to the oxygen (methine proton) would appear as a pentet or multiplet around 4.4-4.6 ppm. The methylene (B1212753) protons of the two ethyl groups attached to this methine carbon will likely be diastereotopic and may show complex splitting patterns (multiplets) in the range of 1.6-1.8 ppm. The terminal methyl protons of these ethyl groups would appear as a triplet around 0.9-1.0 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aldehydic H (CHO) 9.8-10.0 Singlet (s) 1H
Aromatic H (H-2, H-6) ~7.8 Doublet (d) 2H
Aromatic H (H-3, H-5) ~7.0 Doublet (d) 2H
Methine H (-O-CH-) 4.4-4.6 Pentet 1H
Methylene H (-CH₂-CH₃) 1.6-1.8 Multiplet (m) 4H
Methyl H (-CH₂-CH₃) 0.9-1.0 Triplet (t) 6H

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ether group.

The aldehydic carbonyl carbon is the most deshielded and is expected to appear at a chemical shift of around 191-192 ppm. rsc.org The aromatic carbons will have shifts influenced by the substituents. The carbon attached to the oxygen (C-4) will be shifted downfield to about 163-164 ppm. rsc.org The carbon attached to the aldehyde group (C-1) is predicted to be around 130-132 ppm. The aromatic carbons ortho to the aldehyde (C-2, C-6) are expected around 132 ppm, while those ortho to the alkoxy group (C-3, C-5) will be shielded and appear upfield around 114-115 ppm. rsc.org

The aliphatic carbons of the 1-ethylpropoxy group will resonate in the upfield region. The methine carbon bonded to the oxygen is expected around 80-85 ppm. The methylene carbons are predicted to be in the 25-30 ppm range, and the terminal methyl carbons will be the most shielded, appearing around 10-15 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehydic C (CHO) 191-192
Aromatic C-4 (-O-) 163-164
Aromatic C-2, C-6 ~132
Aromatic C-1 (-CHO) 130-132
Aromatic C-3, C-5 114-115
Methine C (-O-CH-) 80-85
Methylene C (-CH₂-CH₃) 25-30
Methyl C (-CH₂-CH₃) 10-15

For complex derivatives of this compound, or to unambiguously confirm assignments, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the parent compound, it would show correlations between the methine proton of the ethylpropoxy group and the adjacent methylene protons, and between the methylene protons and the terminal methyl protons. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would be used to definitively assign the signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for establishing connectivity. For instance, it would show a correlation between the aldehydic proton and the aromatic C-1, C-2, and C-6 carbons. It would also show correlations between the methine proton of the alkoxy group and the aromatic C-4, confirming the ether linkage. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space. In derivatives with stereocenters, NOESY can be crucial for determining relative stereochemistry by observing through-space correlations between protons on different parts of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the aldehyde, ether, and aromatic functionalities.

The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1690-1710 cm⁻¹. docbrown.info The presence of the aldehyde is further confirmed by two characteristic C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic ring would show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the aryl ether linkage would produce a strong, characteristic band around 1250 cm⁻¹. docbrown.info The aliphatic C-H bonds of the ethylpropoxy group would show stretching vibrations in the 2850-3000 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-3000 Medium
Aldehyde C-H Stretch 2720 & 2820 Medium, sharp
Aldehyde C=O Stretch 1690-1710 Strong, sharp
Aromatic C=C Stretch 1450-1600 Medium-Strong
Aryl Ether C-O Stretch ~1250 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for a compound. The molecular formula of this compound is C₁₂H₁₆O₂, giving it a molecular weight of 192.25 g/mol . The EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 192.

The fragmentation pattern would likely involve several key pathways. A common fragmentation for benzaldehydes is the loss of a hydrogen atom to form a stable acylium ion (M-1), which would appear at m/z = 191. docbrown.info Another prominent fragmentation pathway would be the loss of the entire ethylpropoxy group. Cleavage of the C-O ether bond would lead to a fragment at m/z = 121, corresponding to the [HOC₆H₄CHO]⁺ ion. Alpha-cleavage next to the ether oxygen could result in the loss of an ethyl radical (•C₂H₅) to give a fragment at m/z = 163, or the loss of a propyl radical to give a fragment at m/z = 149. Further fragmentation of the aromatic portion would lead to characteristic ions at m/z = 93, 77, and 65. docbrown.info

Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Ion
192 [C₁₂H₁₆O₂]⁺ (Molecular Ion)
191 [C₁₂H₁₅O₂]⁺ (M-H)
163 [M - C₂H₅]⁺
149 [M - C₃H₇]⁺
121 [HOC₆H₄CHO]⁺
93 [C₆H₅O]⁺
77 [C₆H₅]⁺
65 [C₅H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For this compound, the absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones. The molecule contains two primary chromophores—the benzene ring and the carbonyl group (C=O)—which are conjugated, influencing its UV-Vis spectrum.

The primary electronic transitions observed for aromatic aldehydes like this compound are π → π* and n → π*. libretexts.orguzh.ch

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated system of the aromatic ring and the carbonyl group, these transitions are intense and typically occur at shorter wavelengths.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. uzh.ch These are lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. uzh.ch

The alkoxy group (-O-CH(CH₂CH₃)₂) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. The lone pairs on the ether oxygen can participate in resonance with the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band.

Transition TypeTypical Wavelength (λmax) RangeDescriptionRelative Intensity
π → π~250-290 nmExcitation of an electron from a π bonding orbital to a π antibonding orbital within the conjugated aromatic system.High
n → π~320-360 nmExcitation of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital.Low

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reactants, byproducts, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical method for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The subsequent fragmentation is governed by the functional groups present—the aromatic ring, the aldehyde, and the ether linkage.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

Loss of a Hydrogen Radical (M-1)⁺: A common fragmentation for aldehydes, resulting from the cleavage of the C-H bond of the aldehyde group. whitman.edumiamioh.edu

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the loss of the formyl radical (•CHO), resulting in an (M-29)⁺ peak. libretexts.org Alternatively, cleavage can result in the formation of a stable benzoyl cation (ArC≡O⁺).

Ether Fragmentation: The C-O bond of the ether can cleave, leading to the loss of the 1-ethylpropoxy radical, or fragmentation within the alkyl chain can occur.

Aromatic Fragments: The stable phenyl cation (m/z 77) and its subsequent fragmentation product (m/z 51) are characteristic of many aromatic compounds. whitman.edu

m/z ValueProposed Fragment IonDescription of Fragmentation
192[C₁₂H₁₆O₂]⁺Molecular Ion (M⁺)
191[C₁₂H₁₅O₂]⁺Loss of a hydrogen radical from the aldehyde group (M-1)
163[C₁₀H₁₁O₂]⁺Loss of an ethyl radical (•C₂H₅) from the alkoxy group
121[C₇H₅O₂]⁺Loss of the 1-ethylpropoxy radical (•C₅H₁₁)
105[C₇H₅O]⁺Benzoyl cation (from cleavage and rearrangement)
77[C₆H₅]⁺Phenyl cation

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique used to monitor the progress of a chemical reaction. du.ac.insigmaaldrich.comlibretexts.org For the synthesis of this compound, for instance, via the Williamson ether synthesis from 4-hydroxybenzaldehyde (B117250) and a 1-ethylpropyl halide, TLC can effectively track the consumption of the starting material and the formation of the product. du.ac.inrsc.org

The stationary phase is typically a polar adsorbent like silica (B1680970) gel coated on a plate. wvu.edu The mobile phase, or eluent, is a solvent or mixture of solvents. wvu.eduorgchemboulder.com The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Reactant vs. Product: 4-hydroxybenzaldehyde is significantly more polar than the ether product, this compound, due to its hydroxyl group. Therefore, on a silica gel plate, the product will travel further up the plate (have a higher Retention Factor, Rf) than the starting material when developed with a non-polar to moderately polar solvent system. wvu.edu

Monitoring: Aliquots are taken from the reaction mixture at various time points and spotted on a TLC plate alongside the starting material and a "co-spot" (a mixture of the starting material and the reaction aliquot). libretexts.org The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. libretexts.org

Solvent Systems: A common mobile phase for such compounds would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. rochester.edurochester.edu The ratio is optimized to achieve good separation, typically aiming for an Rf value of 0.25-0.35 for the desired product. orgchemboulder.com

CompoundRelative PolarityExpected Rf Value (e.g., in 4:1 Hexane:EtOAc)Visualization Method
4-Hydroxybenzaldehyde (Reactant)HighLow (e.g., ~0.2)UV light (254 nm), Potassium Permanganate (B83412) stain
This compound (Product)LowHigh (e.g., ~0.6)UV light (254 nm)

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may be a liquid or a low-melting solid, its crystalline derivatives can be analyzed to provide invaluable structural information. This analysis reveals exact bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. nih.govrsc.org

Furthermore, the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, C–H···π interactions, and π–π stacking, which govern the supramolecular architecture. nih.govrsc.org

The data obtained from an X-ray diffraction experiment includes the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal).

Crystallographic ParameterInformation ProvidedExample Data for a Benzaldehyde (B42025) Derivative*
Crystal SystemThe basic geometric shape of the unit cell.Monoclinic
Space GroupThe symmetry of the crystal structure.P2₁/c
Unit Cell Dimensions (a, b, c, β)The lengths and angles of the repeating unit.a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Bond Lengths & AnglesPrecise intramolecular geometry.C=O: ~1.21 Å; C-C(aromatic): ~1.39 Å
Intermolecular InteractionsDescribes how molecules pack together in the crystal.C-H···O hydrogen bonds, π-π stacking

Note: The example data is representative for a generic crystalline benzaldehyde derivative and not specific to this compound.

Chemical Reactivity and Mechanistic Investigations of 4 1 Ethylpropoxy Benzaldehyde

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. The electrophilicity of the carbonyl carbon is a key determinant of the reaction rate, which is, in turn, influenced by the electronic effects of the substituents on the benzene (B151609) ring.

In general, aromatic aldehydes such as benzaldehyde (B42025) are less reactive towards nucleophilic addition than aliphatic aldehydes like propanal. This reduced reactivity is attributed to the electron-donating resonance effect of the phenyl ring, which decreases the partial positive charge on the carbonyl carbon quora.comlibretexts.orgdoubtnut.com.

The presence of a substituent on the aromatic ring further modulates this reactivity. Electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, making the aldehyde less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) increase the electrophilicity and enhance reactivity libretexts.org. The 4-(1-ethylpropoxy) group is an electron-donating group due to the +R (resonance) effect of the oxygen atom's lone pairs, which delocalize into the aromatic ring. Consequently, 4-(1-Ethylpropoxy)benzaldehyde is expected to be less reactive than unsubstituted benzaldehyde. Its reactivity would also be lower than that of benzaldehydes bearing electron-withdrawing substituents like 4-nitrobenzaldehyde.

AldehydeSubstituent EffectRelative Reactivity Towards Nucleophilic Addition
PropanalAliphatic (+I effect)High
BenzaldehydeAromatic (Resonance)Moderate
4-NitrobenzaldehydeElectron-Withdrawing (-R, -I effects)High
This compoundElectron-Donating (+R, -I effects)Low

The 4-(1-ethylpropoxy) substituent exerts two primary effects on the reactivity of the aldehyde:

Electronic Effect: The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This +R effect increases the electron density at the para position and, by extension, reduces the partial positive charge on the carbonyl carbon. This deactivation makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack quora.comlibretexts.org.

Steric Effect: The 1-ethylpropoxy group is relatively bulky. However, being in the para position, its direct steric hindrance on the aldehyde group is minimal. The primary influence on reactivity is therefore electronic rather than steric. The steric hindrance for a nucleophile approaching the carbonyl carbon in this compound would be comparable to that of other para-substituted benzaldehydes.

Redox Transformations of the Aldehyde Moiety

The aldehyde functional group can be both oxidized to a carboxylic acid and reduced to a primary alcohol. The specific conditions of the reaction determine the outcome.

The Cannizzaro reaction is a characteristic disproportionation reaction of aldehydes that lack α-hydrogens, such as aromatic aldehydes, in the presence of a strong base wikipedia.orgadichemistry.comallen.in. In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the corresponding carboxylic acid wikipedia.orgadichemistry.com.

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule to form a tetrahedral intermediate. This is followed by the transfer of a hydride ion from this intermediate to the carbonyl carbon of a second aldehyde molecule, which is the rate-determining step adichemistry.com.

The presence of electron-donating groups, such as the 4-(1-ethylpropoxy) group, disfavors the Cannizzaro reaction. By increasing the electron density on the carbonyl carbon, the initial nucleophilic attack by the hydroxide ion is slowed down. Furthermore, the increased electron density on the aromatic ring destabilizes the transition state of the hydride transfer step. Therefore, this compound would be expected to undergo the Cannizzaro reaction less readily than unsubstituted benzaldehyde adichemistry.com.

AldehydeSubstituent EffectExpected Rate of Cannizzaro Reaction
Benzaldehyde-Baseline
4-NitrobenzaldehydeElectron-WithdrawingFaster
This compoundElectron-DonatingSlower

The aldehyde group of this compound can be selectively reduced to the corresponding primary alcohol, 4-(1-Ethylpropoxy)benzyl alcohol. Several reducing agents can achieve this transformation.

Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones to alcohols. It is a common choice for this type of transformation due to its compatibility with many other functional groups, including the ether linkage in this compound wikipedia.org.

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent than NaBH₄ and will also reduce the aldehyde to the primary alcohol. However, it is less selective and can reduce other functional groups that might be present in more complex molecules harvard.edu.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni). It is an effective method for reducing aldehydes to alcohols.

The aldehyde group can be oxidized to a carboxylic acid, 4-(1-Ethylpropoxy)benzoic acid. Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): This is a strong oxidizing agent that can effectively oxidize aldehydes to carboxylic acids. The reaction is often carried out in alkaline or acidic conditions sphinxsai.com.

Chromium-based reagents: Reagents such as chromic acid (H₂CrO₄), generated in situ from sodium or potassium dichromate and sulfuric acid, are also effective for this oxidation.

Tollens' reagent ([Ag(NH₃)₂]⁺): This is a mild oxidizing agent that can selectively oxidize aldehydes. A positive test is indicated by the formation of a silver mirror.

The presence of the electron-donating 4-(1-ethylpropoxy) group can make the aldehyde more susceptible to oxidation compared to benzaldehyde itself, as the increased electron density on the aromatic ring can facilitate the initial steps of the oxidation process.

Condensation Reactions Involving the Aldehyde Group

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the aldehyde moiety serves as a key electrophilic partner in several important condensation reactions.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, followed by dehydration to yield a conjugated enone. A variation of this is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen wikipedia.org. In the context of this compound, which lacks α-hydrogens, it can readily participate as the electrophilic aromatic aldehyde in a Claisen-Schmidt condensation.

Illustrative Example of Claisen-Schmidt Condensation:

Reactant 1Reactant 2BaseProduct
This compoundAcetophenone (B1666503)NaOH/EtOH1-(4-(1-Ethylpropoxy)phenyl)-3-phenylprop-2-en-1-one
This compoundCyclohexanoneKOH/MeOH2,6-bis(4-(1-Ethylpropoxy)benzylidene)cyclohexanone

This table presents hypothetical products based on the general Claisen-Schmidt reaction, as specific experimental data for this compound was not found in the provided search results.

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst wikipedia.org. Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as in malonic acid, ethyl acetoacetate, or malononitrile (B47326) wikipedia.org. The reaction is typically catalyzed by weak bases like amines (e.g., piperidine) or their salts wikipedia.org.

The mechanism commences with the deprotonation of the active methylene compound by the base to generate a stable carbanion (enolate). This nucleophile then adds to the carbonyl carbon of this compound. The resulting intermediate undergoes dehydration to produce a stable α,β-unsaturated product nih.govyoutube.com. The presence of the electron-donating 1-ethylpropoxy group on the benzaldehyde ring can influence the rate of the initial nucleophilic attack. The Doebner modification of the Knoevenagel condensation involves the use of pyridine (B92270) as a catalyst and solvent, and it is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, as it facilitates decarboxylation following the condensation organic-chemistry.org.

Table of Knoevenagel Condensation Products:

AldehydeActive Methylene CompoundCatalystProduct
This compoundMalononitrilePiperidine2-(4-(1-Ethylpropoxy)benzylidene)malononitrile
This compoundEthyl acetoacetatePyridineEthyl 2-(4-(1-Ethylpropoxy)benzylidene)-3-oxobutanoate
This compoundDiethyl malonateTiCl₄/PyridineDiethyl 2-(4-(1-Ethylpropoxy)benzylidene)malonate

This table illustrates potential products from the Knoevenagel condensation. Specific experimental data for this compound was not available in the search results.

Imines, or Schiff bases, are formed through the condensation reaction between a primary amine and an aldehyde or ketone masterorganicchemistry.comijacskros.com. The reaction of this compound with a primary amine proceeds via a nucleophilic addition-elimination mechanism.

The reaction is often catalyzed by acid or base, or can proceed under neutral conditions. The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, forming a carbinolamine intermediate researchgate.neteijppr.com. This intermediate is unstable and readily eliminates a molecule of water to form the stable imine product researchgate.neteijppr.com. The rate of this reaction can be influenced by the pH of the medium. Mildly acidic conditions can facilitate both the nucleophilic attack by protonating the carbonyl oxygen and the dehydration of the carbinolamine. The electron-donating 1-ethylpropoxy group can slightly decrease the electrophilicity of the carbonyl carbon but also stabilizes the transition state. A study on the synthesis of Schiff bases from the closely related 4-propoxybenzaldehyde (B1265824) has demonstrated the successful formation of imine derivatives ukm.my.

Examples of Schiff Base Formation:

AmineProduct
AnilineN-(4-(1-Ethylpropoxy)benzylidene)aniline
4-NitroanilineN-(4-(1-Ethylpropoxy)benzylidene)-4-nitroaniline
EthylenediamineN,N'-bis(4-(1-Ethylpropoxy)benzylidene)ethane-1,2-diamine

The products in this table are predicted based on the general reaction of aldehydes with primary amines.

Multicomponent Reactions (MCRs) Utilizing this compound

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly atom-economical and offer a powerful tool for the synthesis of complex molecules.

The Biginelli reaction is a well-known MCR that involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) wikipedia.orgchemeurope.com. This reaction leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are a class of compounds with significant pharmacological activities wikipedia.orgaacmanchar.edu.in.

Several mechanisms have been proposed for the Biginelli reaction slideshare.netorganic-chemistry.org. The most widely accepted "iminium mechanism" begins with the acid-catalyzed condensation of the aldehyde (this compound) and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack of the amino group on the ester carbonyl, followed by dehydration, yields the final dihydropyrimidinone product organic-chemistry.orgyoutube.com. The electron-donating 1-ethylpropoxy group on the benzaldehyde can influence the stability of the intermediate N-acyliminium ion, thereby affecting the reaction rate and yield. While the classic Biginelli reaction often suffers from low yields with certain substituted aldehydes, various modifications and improved catalysts have been developed nih.govjmchemsci.com.

Illustrative Biginelli Reaction:

Aldehydeβ-KetoesterUrea/ThioureaCatalystProduct
This compoundEthyl acetoacetateUreaHClEthyl 6-methyl-2-oxo-4-(4-(1-ethylpropoxy)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This compoundMethyl acetoacetateThioureaYb(OTf)₃Methyl 6-methyl-4-(4-(1-ethylpropoxy)phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This table provides hypothetical examples of the Biginelli reaction with this compound, as specific experimental data was not found.

Beyond the Biginelli reaction, aldehydes are key components in a wide array of other MCRs. These reactions provide efficient pathways to diverse and complex molecular scaffolds. Examples include the Hantzsch dihydropyridine (B1217469) synthesis, the Mannich reaction, and the Ugi and Passerini reactions mdpi.comtcichemicals.com.

In many of these reactions, this compound would act as the aldehyde component, reacting with various nucleophiles and other electrophiles in a sequential or concerted manner to build the final product. For instance, in a Mannich-type reaction, it would react with an amine and a compound containing an active hydrogen to form a β-amino carbonyl compound. The electronic properties of the 1-ethylpropoxy substituent would play a role in modulating the reactivity of the aldehyde and the stability of any charged intermediates formed during the course of these complex transformations. The specific outcomes and efficiencies of such MCRs with this compound would depend on the particular reaction partners and conditions employed.

Photochemical Reactivity and Photoinitiation Potential of Benzaldehydes

The photochemical behavior of aromatic aldehydes, including this compound, is a subject of significant interest due to their ability to act as photoinitiators for various chemical transformations, particularly in polymer chemistry. beilstein-journals.org Upon absorption of light, typically in the UV region, benzaldehyde derivatives can be promoted to an excited state, which then initiates chemical reactions.

The core of this reactivity lies in the carbonyl group attached to the benzene ring. When a molecule like benzaldehyde is irradiated, it can be excited to a triplet n, π* state. researchgate.net This excited state is a potent species capable of initiating subsequent chemical processes. One of the primary photochemical pathways for benzaldehydes is the formation of a benzoyl radical. beilstein-journals.org This radical is the key initiating species in many photoinitiated polymerization reactions. For instance, in the polymerization of methyl methacrylate (B99206) (MMA), the benzoyl radical formed from the photolysis of benzaldehyde can initiate the radical polymerization process. beilstein-journals.org

The efficiency of benzaldehydes as photoinitiators can be significantly influenced by the substituents on the aromatic ring. While some substituted benzaldehydes are highly effective, others may be less so. For example, in a study on the hydroacylation of Michael acceptors, 4-cyanobenzaldehyde (B52832) was found to be a highly efficient photoinitiator, whereas 4-anisaldehyde (4-methoxybenzaldehyde) showed no product formation under similar conditions. beilstein-journals.org This highlights the role of electronic effects of the substituent on the photochemical activity. The 1-ethylpropoxy group in this compound is an electron-donating group, similar to the methoxy (B1213986) group in anisaldehyde, which could influence its photoinitiation potential in specific reactions.

Benzaldehyde derivatives have been successfully employed as organic photocatalysts in photo-induced controlled radical polymerization. A study demonstrated the use of compounds like p-anisaldehyde and p-cyanobenzaldehyde as catalysts for the polymerization of methacrylates using a common light source like compact fluorescent lamps. rsc.org These systems often work in the presence of a co-initiator or a reductant, such as N,N-dimethylaniline. rsc.org

The general mechanism for photoinitiation by a benzaldehyde (Ar-CHO) can be summarized as follows:

Excitation : The benzaldehyde molecule absorbs a photon (hν) and is promoted to an excited state (Ar-CHO)*.

Radical Formation : The excited molecule can then, for example, abstract a hydrogen atom from a suitable donor (R-H) to form a ketyl radical and another radical species, or undergo cleavage to form a benzoyl radical.

Ar-CHO* + R-H → Ar-ĊHOH + R•

Initiation : The generated radical (R• or benzoyl radical) initiates the polymerization of a monomer (M).

R• + M → R-M•

The table below compares the effectiveness of different substituted benzaldehydes as photoinitiators in a specific hydroacylation reaction, illustrating the impact of the substituent. beilstein-journals.org

Benzaldehyde DerivativeSubstituentRole in Hydroacylation Reaction
4-Cyanobenzaldehyde4-CN (Electron-withdrawing)Highest yield (86%)
BenzaldehydeH (Neutral)Less efficient than 4-cyanobenzaldehyde
4-Anisaldehyde4-OCH3 (Electron-donating)No product obtained

This data suggests that the electron-donating 1-ethylpropoxy group on this compound might render it less effective in certain photoinitiated reactions compared to derivatives with electron-withdrawing groups.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding the detailed mechanism of chemical reactions involving this compound. The photochemical reactions of benzaldehydes, in particular, proceed through a series of short-lived, high-energy species.

Reaction Intermediates: Upon UV irradiation, the primary intermediate formed from a benzaldehyde derivative is the electronically excited triplet state. researchgate.net This triplet state is a diradical and is responsible for much of the subsequent chemistry. From this excited state, several key reactive intermediates can be formed:

Benzoyl Radical (C₆H₅CO•) : As mentioned previously, this is a common intermediate in photochemical reactions of benzaldehydes, often formed via cleavage of the C-H bond of the aldehyde group. This radical is a key initiator in polymerization. beilstein-journals.org

Ketyl Radicals (Ar-ĊHOH) : These are formed when the excited benzaldehyde abstracts a hydrogen atom from a solvent or another hydrogen donor molecule.

Hydroxy-o-quinodimethanes : For ortho-substituted benzaldehydes (e.g., o-methyl-benzaldehyde), photoisomerization can occur, leading to the formation of reactive intermediates like hydroxy-o-quinodimethanes. These intermediates can participate in reactions such as Diels-Alder cycloadditions. rsc.org While this compound is para-substituted, this illustrates the diverse intermediates possible with different substitution patterns.

The alkoxy group itself can also be involved in forming intermediates. Under certain photochemical conditions, alkoxy radicals can be generated, although this is less common from an ether linkage on an aromatic ring compared to other precursors. acs.org

Transition States: The transition state is the highest energy point along a reaction coordinate, and its structure determines the reaction rate and selectivity. For reactions involving aldehydes, computational chemistry is often used to model these fleeting structures.

In pericyclic reactions, such as the Diels-Alder or ene reactions, the concept of transition-state aromaticity is important. beilstein-journals.orgnih.gov It has been proposed that the cyclic arrangement of six delocalized electrons in the transition state of a Diels-Alder reaction, for example, imparts a degree of aromatic stability, lowering the activation energy. nih.gov While this compound itself does not undergo intramolecular pericyclic reactions of this type, it can react as a dienophile or enophile. The nature of its transition states in such reactions would be influenced by the electronic properties of the 4-(1-ethylpropoxy) group.

For more common reactions like hydrogen abstraction by the excited carbonyl group, the transition state involves the partial formation of a new O-H bond and the partial breaking of the donor's C-H (or other) bond. The geometry and energy of this transition state are influenced by solvent effects and the electronic nature of the substituents on the benzaldehyde ring. researchgate.net

The table below outlines potential intermediates and the types of transition states they might be involved in for a generic substituted benzaldehyde like this compound.

PrecursorIntermediate SpeciesSubsequent Reaction TypeAssociated Transition State Concept
Ar-CHO (excited state)Benzoyl Radical (Ar-CO•)Radical PolymerizationChain-initiation transition state
Ar-CHO (excited state)Ketyl Radical (Ar-ĊHOH)Hydrogen AbstractionThree-center H-atom transfer
Ar-CHOAldol Reaction IntermediateAldol Condensation/EpoxidationZimmerman-Traxler model (for stereoselectivity)
Ar-CHOPericyclic Reaction PartnerCycloaddition (e.g., Diels-Alder)Aromatic Transition State

Understanding these intermediates and transition states allows for the prediction and control of reaction outcomes, which is fundamental to designing new synthetic methods and functional materials based on benzaldehyde derivatives.

Computational and Theoretical Chemistry Studies of 4 1 Ethylpropoxy Benzaldehyde

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. For 4-(1-Ethylpropoxy)benzaldehyde, these methods can elucidate electron distribution, molecular orbital energies, and other key electronic parameters that dictate its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For aromatic aldehydes, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

In the case of this compound, the electron-donating 1-ethylpropoxy group at the para position significantly influences the electron density of the benzene (B151609) ring and the carbonyl group. The oxygen atom of the alkoxy group donates electron density to the aromatic ring through resonance, which in turn affects the electrophilicity of the carbonyl carbon. DFT calculations would likely show an increase in electron density at the ortho and para positions of the benzene ring and a slight decrease in the polarity of the C=O bond compared to unsubstituted benzaldehyde (B42025).

Key parameters derived from DFT studies on similar alkoxy-benzaldehydes include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, DFT is used to calculate properties such as the dipole moment and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions. malayajournal.org

Table 1: Predicted Electronic Properties of Benzaldehyde Derivatives from DFT Calculations (Note: This table presents typical values for substituted benzaldehydes as a predictive reference for this compound.)

PropertyUnsubstituted Benzaldehyde4-Methoxybenzaldehyde (Anisaldehyde)Predicted this compound
Dipole Moment (Debye) ~2.9 - 3.1~3.5 - 3.7~3.6 - 3.9
HOMO Energy (eV) ~ -6.5~ -5.8~ -5.7
LUMO Energy (eV) ~ -1.5~ -1.3~ -1.2
HOMO-LUMO Gap (eV) ~ 5.0~ 4.5~ 4.5

This is an interactive data table. Users can sort and filter the data.

Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the alkoxy group, reflecting the electron-donating nature of this substituent. The LUMO, conversely, would be concentrated on the carbonyl group and the benzene ring, particularly on the C=O antibonding π* orbital.

The presence of the electron-donating 1-ethylpropoxy group is predicted to raise the energy of the HOMO and slightly raise the energy of the LUMO compared to unsubstituted benzaldehyde. This results in a smaller HOMO-LUMO energy gap, suggesting that this compound would be more reactive towards electrophiles and exhibit electronic absorption at a longer wavelength (a redshift) in its UV-Vis spectrum. A smaller energy gap facilitates intramolecular charge transfer from the electron-rich alkoxy-substituted ring to the electron-accepting aldehyde group, which is a key characteristic of such molecules. researchgate.netmalayajournal.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the dynamic behavior and conformational preferences of molecules, which are aspects not fully captured by static quantum mechanical calculations.

Conformational Analysis of the 1-Ethylpropoxy Group

The 1-ethylpropoxy group is flexible and can adopt several conformations due to rotation around its single bonds. The most significant rotations are around the C(ring)-O bond and the O-C(alkyl) bond. Computational studies on similar alkoxybenzenes, like anisole (B1667542) (methoxybenzene), have shown that the planar conformation, where the alkyl group is in the plane of the benzene ring, is generally the most stable due to favorable π-conjugation between the oxygen lone pairs and the aromatic system.

Reaction Mechanism Pathway Elucidation

Theoretical chemistry plays a crucial role in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states.

Theoretical Studies of Transition States

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring, computational methods can elucidate the reaction mechanisms. DFT is commonly used to locate the transition state (TS) structures along a reaction coordinate. researchgate.netnih.gov

In a nucleophilic addition reaction, for example, the aldehyde group is the reactive center. The electron-donating 1-ethylpropoxy group would slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, potentially increasing the activation energy for nucleophilic attack. Theoretical studies would involve modeling the approach of a nucleophile to the carbonyl carbon, identifying the transition state where the new bond is partially formed, and calculating its energy relative to the reactants.

For electrophilic aromatic substitution, the alkoxy group is a strong activating, ortho-para directing group. doubtnut.comyoutube.com Theoretical studies would confirm this by calculating the stability of the sigma complexes (arenium ion intermediates) formed upon attack of an electrophile at the ortho, meta, and para positions. The calculations would show that the transition states leading to the ortho and para substituted products are significantly lower in energy than the one leading to the meta product, due to the resonance stabilization provided by the oxygen atom of the 1-ethylpropoxy group.

Energy Landscape and Reaction Coordinate Calculations

The energy landscape of a molecule dictates its conformational preferences and the pathways of its chemical reactions. For this compound, computational methods such as Density Functional Theory (DFT) are instrumental in mapping this landscape. These calculations typically involve geometry optimizations to locate stable conformers (local minima) and transition states (saddle points) that connect them.

One key area of investigation is the rotational barrier of the 1-ethylpropoxy group and the benzaldehyde moiety. The dihedral angles defining the orientation of the ether linkage relative to the phenyl ring and the orientation of the aldehyde group are critical coordinates on the potential energy surface. By systematically varying these angles and calculating the single-point energy at each step, a potential energy surface can be constructed.

For analogous substituted benzaldehydes, studies have shown that the planarity of the aldehyde group with the benzene ring is energetically favorable due to π-conjugation. However, the bulky 1-ethylpropoxy group may introduce steric hindrance, potentially leading to non-planar ground state geometries or shallow potential wells for out-of-plane rotations.

Reaction coordinate calculations are crucial for understanding the mechanisms of reactions involving the aldehyde group, a common reactive site. For instance, the nucleophilic addition to the carbonyl carbon is a fundamental reaction. Computational studies can model the intrinsic reaction coordinate (IRC) for such a process. mdpi.com An IRC calculation traces the minimum energy path from a transition state down to the reactant and product, providing a detailed picture of the geometric and energetic changes throughout the reaction. mdpi.com

Table 1: Hypothetical Torsional Barriers for this compound

Torsional AngleDescriptionCalculated Rotational Barrier (kcal/mol)
C(aryl)-O-C(ethylpropoxy)-CRotation around the aryl-ether bond3.5 - 5.0
O-C(aryl)-C(aldehyde)-HRotation of the aldehyde group5.0 - 7.5

Note: These values are illustrative and based on typical ranges for similar substituted aromatic ethers and benzaldehydes. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Infrared (IR) Spectroscopy: DFT calculations are widely used to predict vibrational frequencies. nih.gov For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the carbonyl (C=O) stretch of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. The C-O-C stretching vibrations of the ether linkage and the aromatic C-H and C=C stretching and bending modes would also be predicted. Theoretical calculations can help in the assignment of complex experimental spectra. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental data. For this compound, calculations would predict the chemical shifts for the aldehydic proton, the aromatic protons (with their characteristic splitting patterns), and the protons of the ethyl and propyl groups in the ether moiety.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. princeton.edu The calculations would identify the energies of the principal electronic transitions, such as the n → π* and π → π* transitions. For this compound, the π → π* transitions of the aromatic system are expected to be the most intense, and the presence of the alkoxy group (an auxochrome) would be predicted to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturePredicted Value
IR SpectroscopyCarbonyl (C=O) Stretch~1705 cm⁻¹
¹H NMR SpectroscopyAldehydic Proton (CHO)~9.8 - 10.0 ppm
¹³C NMR SpectroscopyCarbonyl Carbon (C=O)~190 - 195 ppm
UV-Vis Spectroscopyλmax (π → π*)~280 - 290 nm

Note: These are predicted values based on computational studies of analogous compounds like 4-alkoxybenzaldehydes. nih.govconicet.gov.ar

Structure-Reactivity Relationship (SAR) Computational Analysis

Computational analysis of the structure-activity relationship (SAR) seeks to correlate the molecular structure of a compound with its chemical reactivity or biological activity. researchgate.net For this compound, this involves the calculation of various molecular descriptors.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and a region of positive potential (blue) around the aldehydic proton and the aromatic hydrogens.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the alkoxy group is expected to raise the energy of the HOMO compared to benzaldehyde, thus making the molecule more susceptible to electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR): In a broader context, if a series of related compounds were studied, QSAR models could be developed. nih.govkashanu.ac.ir These models use statistical methods to correlate calculated molecular descriptors (such as steric parameters, electronic properties, and lipophilicity) with a specific activity. nih.govresearchgate.net For example, the reactivity of a series of 4-alkoxybenzaldehydes in a particular reaction could be modeled to understand how the nature of the alkoxy group influences the reaction rate.

Table 3: Calculated Molecular Descriptors for SAR Analysis

DescriptorDefinitionPredicted Trend for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalHigher than benzaldehyde
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalSlightly lower than benzaldehyde
HOMO-LUMO GapEnergy difference between HOMO and LUMOSmaller than benzaldehyde
Dipole MomentMeasure of the molecule's overall polaritySignificant, due to the C=O and C-O bonds

Note: The trends are predicted relative to unsubstituted benzaldehyde based on general principles of substituent effects.

Applications and Synthetic Utility of 4 1 Ethylpropoxy Benzaldehyde in Advanced Organic Synthesis

Precursor for Pharmacologically Relevant Scaffolds

The strategic placement of the aldehyde and 1-ethylpropoxy groups on the phenyl ring of 4-(1-Ethylpropoxy)benzaldehyde makes it an attractive starting material for the synthesis of molecules with potential therapeutic applications.

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in cellular signal transduction pathways. Their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders, making them significant targets for drug discovery. The development of PTP inhibitors is a key area of medicinal chemistry research.

Aryl-substituted aldehydes have been identified as a class of compounds that can act as reversible, slow-binding inhibitors of PTPs. For instance, peptidyl aldehydes have demonstrated inhibitory activity against PTP1B and SHP-1. The mechanism of inhibition is thought to involve the formation of a reversible covalent bond between the aldehyde group of the inhibitor and a key amino acid residue in the active site of the enzyme.

While direct synthesis of protein tyrosine phosphatase inhibitors using this compound is not extensively documented in publicly available literature, the established reactivity of aromatic aldehydes in this context suggests its potential as a valuable intermediate. The 1-ethylpropoxy group can provide steric bulk and lipophilicity, which may influence the binding affinity and selectivity of the resulting inhibitor for the target PTP. The general strategy involves the incorporation of the substituted benzaldehyde (B42025) moiety into a larger molecular scaffold designed to interact with the active site of the phosphatase.

Inhibitor Type Aldehyde Precursor Mechanism of Action Target PTP
Peptidyl AldehydesCinnamaldehyde derivativesReversible covalent inhibitionPTP1B, SHP-1
Aryl-substituted AldehydesGeneral aromatic aldehydesReversible, slow-binding inhibitionPTP1B, SHP-1, VHR

Oseltamivir, marketed as Tamiflu, is a widely used antiviral medication for the treatment and prevention of influenza A and B virus infections. It functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected cells. The chemical synthesis of Oseltamivir and its derivatives is a significant undertaking in medicinal chemistry.

A key intermediate in the synthesis of Oseltamivir is ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate. hrdpharm.comnih.govechemi.comresearchgate.net The "(1-ethylpropoxy)" moiety is a critical structural feature of the final drug molecule, contributing to its binding affinity for the neuraminidase enzyme. While the synthesis of this intermediate typically starts from shikimic acid, the introduction of the 1-ethylpropoxy group is a crucial step. This is generally achieved through the reaction of an alcohol precursor with 3-pentanol. Although this compound is not a direct precursor in the established synthesis of Oseltamivir itself, its structural motif is of high interest in the development of Oseltamivir derivatives and other related antivirals. The exploration of alternative synthetic routes and the creation of new antiviral agents often involve the use of diverse building blocks, and the 4-(1-ethylpropoxy)phenyl group represents a key pharmacophore.

Compound CAS Number Molecular Formula Role
Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate204255-06-1C16H26N4O4Key intermediate in Oseltamivir synthesis hrdpharm.comnih.govechemi.com

Gamma-hydroxy lactones are important structural motifs found in a variety of natural products and biologically active molecules. The development of synthetic methods to access these compounds is of significant interest to organic chemists.

One approach to the synthesis of complex lactone structures involves the reaction of aromatic aldehydes with γ-hydroxybutenolides. For example, in the presence of a catalytic amount of a strong acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), γ-methyl-γ-hydroxybutenolide reacts with various aromatic aldehydes to produce spirocyclic ketal-lactones in good yields and with high diastereoselectivity. This reaction proceeds through a cascade of events, likely initiated by the formation of an acyliminium ion, followed by a Prins-type cyclization.

Given that this compound is an aromatic aldehyde, it is expected to undergo this transformation, providing access to novel spirocyclic ketal-lactones bearing the 4-(1-ethylpropoxy)phenyl substituent. The presence of the bulky 1-ethylpropoxy group may influence the stereochemical outcome of the reaction.

Role in the Construction of Complex Organic Molecules

The reactivity of the aldehyde group in this compound makes it a valuable partner in various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of diverse and complex molecular architectures.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative. wikipedia.orgscispace.comtaylorandfrancis.com

In this reaction, this compound would serve as the aromatic aldehyde component. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone (B49325). The 1-ethylpropoxy group at the 4-position of the benzaldehyde ring will be one of the two aryl substituents in the final chalcone product, influencing its electronic properties and biological activity.

Reactant 1 Reactant 2 Reaction Type Product Key Features
This compoundSubstituted AcetophenoneClaisen-Schmidt CondensationChalcone DerivativeFormation of α,β-unsaturated ketone; product contains the 4-(1-ethylpropoxy)phenyl group

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large number of pharmaceuticals containing at least one heterocyclic ring. This compound is a useful precursor for the synthesis of various heterocyclic systems.

Dihydropyrimidinones:

The Biginelli reaction is a well-known multi-component reaction that provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govwikipedia.orgunair.ac.idtaylorandfrancis.com This one-pot synthesis involves the acid-catalyzed condensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793). DHPMs are of significant interest due to their diverse pharmacological activities, including calcium channel blocking and antihypertensive properties.

In the context of the Biginelli reaction, this compound would serve as the aromatic aldehyde component. The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then trapped by the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone product. The use of this compound in this reaction would lead to the formation of a DHPM with a 4-(1-ethylpropoxy)phenyl substituent at the 4-position of the heterocyclic ring.

Reactant 1 Reactant 2 Reactant 3 Reaction Type Product
This compoundEthyl AcetoacetateUrea/ThioureaBiginelli Reaction3,4-Dihydropyrimidin-2(1H)-one/thione

Pyridines:

The pyridine (B92270) ring is a fundamental scaffold in a vast number of natural products and synthetic drugs. Several synthetic methods for the construction of the pyridine ring utilize aldehydes as key starting materials. rsc.orgorganic-chemistry.orgresearchgate.netwikipedia.orgpharmaguideline.com

For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. The Chichibabin pyridine synthesis is another classical method that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. More modern methods, such as transition-metal-catalyzed cyclization reactions, also frequently employ aldehydes.

While specific examples detailing the use of this compound in these named reactions are not prevalent in the literature, its nature as an aromatic aldehyde makes it a suitable candidate for such transformations. The incorporation of the 4-(1-ethylpropoxy)phenyl moiety into a pyridine ring could be of interest for the development of new ligands, catalysts, and biologically active molecules.

Q & A

Q. How do electronic effects of the ethylpropoxy group influence electrophilicity?

  • Methodological Answer : Combine Hammett σ calculations*(from pKa measurements),DFT frontier orbital analysis , and kinetic studies in nucleophilic substitution. Correlate with XPS binding energy shifts in solid-state analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.